molecular formula C30H32N4O2S B2892282 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 689228-57-7

2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2892282
CAS No.: 689228-57-7
M. Wt: 512.67
InChI Key: HSEKETAJAVFWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative featuring a 3-benzyl group, a 6-piperidinyl substituent, and a sulfanyl acetamide moiety linked to a 4-ethylphenyl group. Quinazolinones are heterocyclic scaffolds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The sulfanyl thioether linkage (-S-) in this compound enhances metabolic stability and modulates electronic properties, while the 4-ethylphenyl group contributes to hydrophobic interactions with biological targets. The piperidinyl substituent at position 6 may influence solubility and receptor binding kinetics. This compound’s structural complexity positions it as a candidate for targeted therapeutic applications, particularly in oncology .

Properties

IUPAC Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O2S/c1-2-22-11-13-24(14-12-22)31-28(35)21-37-30-32-27-16-15-25(33-17-7-4-8-18-33)19-26(27)29(36)34(30)20-23-9-5-3-6-10-23/h3,5-6,9-16,19H,2,4,7-8,17-18,20-21H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEKETAJAVFWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the piperidine ring, and subsequent attachment of the benzyl and sulfanyl groups. The final step involves the acylation of the intermediate with 4-ethylphenyl acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the sulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties, as reported in recent literature:

Compound Name Substituents (R1, R2, R3) Molecular Weight Key Biological Activity Reference
Target Compound: 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide R1 = Benzyl, R2 = Piperidin-1-yl, R3 = 4-Ethylphenyl 521.62 (calc.) Under investigation N/A
2-((4-Oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide (12) R1 = 3,4,5-Trimethoxybenzyl, R2 = H, R3 = 3,4,5-Trimethoxyphenyl 633.70 Anticancer (IC50 = 1.8 µM, MCF-7)
N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (7) R1 = 3,4,5-Trimethoxybenzyl, R2 = H, R3 = 4-Chlorophenyl 540.00 Moderate cytotoxicity (IC50 = 12.3 µM, HepG2)
N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (9) R1 = 4-Sulfamoylphenyl, R2 = H, R3 = 2-Ethylphenyl 480.55 Antioxidant (NQO1 induction: 2.1-fold)
2-((3-Allyl-5-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2,6-dioxopiperidin-3-yl)acetamide (18g) R1 = Allyl, R2 = 5-Fluoro, R3 = 2,6-Dioxopiperidin-3-yl 404.41 Anticancer (IC50 = 4.7 µM, A549)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) R1 = 4-Sulfamoylphenyl, R2 = H, R3 = Phenyl 424.45 Moderate NQO1 inducer (1.8-fold)

Key Findings:

The 6-piperidinyl substituent distinguishes the target compound from analogs with unsubstituted quinazolinone cores (e.g., compounds 7 and 9), likely enhancing binding affinity to kinases or GPCRs due to piperidine’s basicity and conformational flexibility . The 4-ethylphenyl acetamide group in the target compound shows higher hydrophobicity than the 2-ethylphenyl group in compound 9, which may influence target selectivity .

Biological Activity Trends: Compounds with 3,4,5-trimethoxybenzyl (e.g., 12) exhibit potent anticancer activity, attributed to tubulin polymerization inhibition . Halogenated derivatives (e.g., 7, 18g) show variable cytotoxicity, with fluorinated compounds (18g) outperforming chlorinated ones (7) in potency .

Synthetic Methodologies :

  • The target compound’s synthesis likely involves KI-catalyzed thioether formation (similar to ) or diazonium salt coupling (as in ) .
  • Analogs with sulfonamide groups (e.g., 5, 9) were synthesized via nucleophilic substitution, achieving yields >80% .

Biological Activity

The compound 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (CAS Number: 689228-13-5) is a member of the quinazoline family, known for its diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties. This article aims to provide an in-depth analysis of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C32H36N4O4SC_{32}H_{36}N_{4}O_{4}S, with a molecular weight of approximately 572.7 g/mol. The structural characteristics include a piperidine ring and a quinazoline moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC32H36N4O4S
Molecular Weight572.7 g/mol
CAS Number689228-13-5

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), LoVo (colon cancer), and A549 (lung cancer), demonstrated significant cytotoxic effects. The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity and alterations in Bcl-2 and Bax protein levels, which are critical regulators of apoptosis .

Case Study: Apoptotic Mechanisms

In a study evaluating the pro-apoptotic activity of related compounds, it was found that modifications at the thiol group enhanced anticancer efficacy. The compound's ability to initiate apoptosis was confirmed through flow cytometry analysis, indicating a promising avenue for further development in cancer therapeutics .

Anticonvulsant Activity

The compound's structure suggests potential anticonvulsant properties, similar to other benzyl-substituted acetamides. Research indicates that derivatives of this class exhibit significant anticonvulsant activity in animal models, surpassing traditional treatments like phenobarbital . The mechanism likely involves modulation of neurotransmitter systems or ion channels.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have shown promising results against various bacterial strains. The presence of the sulfanyl group is believed to contribute to this activity by enhancing membrane permeability and disrupting bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications at specific positions on the quinazoline ring or piperidine moiety can significantly influence potency and selectivity.

Key Findings in SAR Studies

  • Electron-Withdrawing Groups : Substituents at the 4'-N'-benzylamide site enhance anticonvulsant activity.
  • Thiol Group Variations : Replacing the thiol group with thioacetamide derivatives has been shown to improve anticancer effects.
  • Phenyl Ring Substitutions : Alterations on the phenyl ring can modulate both cytotoxicity and selectivity towards cancer cells .

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionsReferences
Solvent (polar)DMSO, Ethanol
CatalystNaH, K₂CO₃
Temperature Range60–80°C (condensation), RT (sulfanyl)

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl, piperidin-1-yl groups). Use deuterated DMSO for solubility .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via ESI+ mode, targeting [M+H]⁺ or [M+Na]⁺ ions .
  • HPLC-PDA : Purity >95% using a reversed-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm .

Advanced: How can computational methods accelerate reaction design for derivatives of this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to predict feasible synthetic routes:

  • Step 1 : Use Gaussian or ORCA software to model transition states for sulfanyl group coupling or quinazolinone ring formation .
  • Step 2 : Apply machine learning (e.g., ICReDD’s workflow) to analyze experimental datasets and identify optimal conditions (e.g., solvent polarity, catalyst loading) .
  • Step 3 : Validate predictions via microfluidic high-throughput screening (HTS) to test 10–20 derivatives in parallel .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Methodological Answer:
Focus on modifying critical substituents while retaining the quinazolinone core:

  • Variable Groups : Replace benzyl with substituted aryl (e.g., 4-fluorobenzyl) or piperidin-1-yl with morpholine to assess steric/electronic effects .
  • Assays : Test against kinase targets (e.g., EGFR, PI3K) using fluorescence polarization or SPR-based binding assays .
  • Data Analysis : Correlate IC₅₀ values with substituent hydrophobicity (logP) using QSAR models .

Q. Table 2: SAR Design Framework

SubstituentBiological TargetAssay Type
Benzyl (variants)Kinase inhibitionFluorescence polarization
Piperidin-1-ylEnzymatic stabilityMetabolic profiling

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Step 1 : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Step 2 : Validate compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS to rule out degradation .
  • Step 3 : Cross-reference with orthogonal assays (e.g., cellular viability vs. enzymatic inhibition) to confirm target specificity .

Basic: What functional groups in this compound are prone to reactivity, and how to mitigate side reactions?

Methodological Answer:

  • Sulfanyl Group (-S-) : Susceptible to oxidation; use inert atmosphere (N₂/Ar) and antioxidants like BHT during synthesis .
  • Acetamide (-NHCO-) : Avoid strong acids/bases to prevent hydrolysis; maintain pH 6–8 in aqueous steps .

Advanced: How to address solubility challenges in in vitro assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in assay buffer containing cyclodextrins (e.g., HP-β-CD) .
  • Salt Formation : Prepare hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid .

Advanced: What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

  • Deuterium Incorporation : Replace labile hydrogen atoms (e.g., acetamide -NH) with deuterium to slow CYP450 metabolism .
  • Piperidin-1-yl Modification : Introduce fluorine atoms to reduce oxidative N-dealkylation .

Advanced: How to achieve selective functionalization of the sulfanyl group?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the sulfanyl group with trityl chloride, perform other reactions, then deprotect with TFA .
  • Radical-Mediated Coupling : Use AIBN as initiator with thiols under UV light for regioselective bonding .

Advanced: How to interpret contradictory enzyme binding data from crystallography vs. docking simulations?

Methodological Answer:

  • Crystallography : Resolve protein-ligand structures at <2.5 Å resolution to identify key hydrogen bonds (e.g., quinazolinone C=O with catalytic lysine) .
  • Docking : Use flexible docking (AutoDock Vina) with explicit water molecules to account for solvation effects .
  • Validation : Compare binding free energies (MM-GBSA) with experimental ΔG values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.